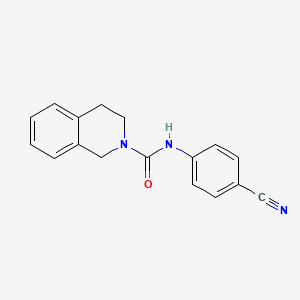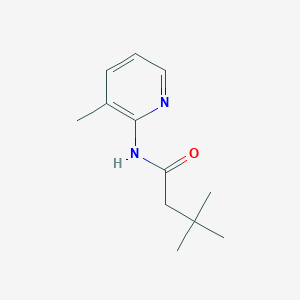
N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, commonly known as CDIC, is a chemical compound that belongs to the class of isoquinoline carboxamides. It has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry. CDIC is a versatile molecule that exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of CDIC is not fully understood, but it is believed to act through multiple pathways. CDIC has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. CDIC also induces apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, CDIC has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
CDIC exhibits a range of biochemical and physiological effects, depending on the type of cell or tissue it interacts with. In cancer cells, CDIC induces apoptosis and inhibits cell growth and proliferation. In bacterial and fungal pathogens, CDIC disrupts cell membrane integrity and inhibits essential metabolic pathways, leading to cell death. In immune cells, CDIC modulates the production of cytokines and chemokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
CDIC has several advantages for use in laboratory experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities with high purity. CDIC exhibits a wide range of biological activities, making it suitable for various research applications. However, CDIC also has some limitations. It can be toxic to some cell types at high concentrations, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
CDIC has significant potential for future research and development. One possible direction is the development of CDIC-based drugs for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Another direction is the investigation of the mechanism of action of CDIC, which may lead to the discovery of new therapeutic targets. Additionally, the synthesis and optimization of CDIC analogs may lead to the discovery of compounds with improved biological activity and reduced toxicity.
Méthodes De Synthèse
CDIC can be synthesized through a multistep process involving the condensation of 4-cyanobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a base catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of CDIC has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.
Applications De Recherche Scientifique
CDIC has been extensively studied for its potential applications in drug development and medicinal chemistry. It exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. CDIC has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits potent antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of novel antibiotics. Additionally, CDIC has been shown to possess anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-11-13-5-7-16(8-6-13)19-17(21)20-10-9-14-3-1-2-4-15(14)12-20/h1-8H,9-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBZSSBHONFHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide](/img/structure/B7467517.png)

![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
![Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B7467535.png)

![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3-(2-chlorophenyl)sulfonylpropanoate](/img/structure/B7467544.png)
![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)
![[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
![3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7467566.png)
![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)